

In-Depth Technical Guide: Toxicological Data of N-Acetyl Sulfadiazine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Acetyl sulfadiazine-d4

Cat. No.: B15554216

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Disclaimer: Specific toxicological data for **N-Acetyl sulfadiazine-d4** is not readily available in the public domain. The following information is primarily based on data for the non-deuterated N-Acetyl sulfadiazine and its parent compound, sulfadiazine. The deuterated form, **N-Acetyl sulfadiazine-d4**, is often used as an internal standard in analytical testing, and its toxicological profile is generally expected to be similar to the non-deuterated analog. However, the kinetic isotope effect of deuterium can sometimes alter the metabolic rate and, consequently, the toxicological profile of a compound. Therefore, this guide should be used for informational purposes, and specific testing for **N-Acetyl sulfadiazine-d4** is recommended for a definitive toxicological assessment.

Introduction

N-Acetyl sulfadiazine is the major metabolite of sulfadiazine, a sulfonamide antibiotic used for treating bacterial infections.^[1] The deuterated isotopologue, **N-Acetyl sulfadiazine-d4**, serves as a crucial internal standard for its quantification in biological matrices. This guide provides a comprehensive overview of the available toxicological data for N-Acetyl sulfadiazine and its parent compound, sulfadiazine, to infer the potential toxicological profile of **N-Acetyl sulfadiazine-d4**.

Quantitative Toxicological Data

Due to the limited direct data on **N-Acetyl sulfadiazine-d4**, the following tables summarize the known toxicological information for N-Acetyl sulfadiazine and the parent compound, sulfadiazine.

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	Value	Reference
N-Acetyl sulfadiazine	GHS Classification	-	Oral	Harmful if swallowed	[1]
Sulfadiazine	LD50	Mouse	Oral	1500 mg/kg	[2]

Table 2: Genotoxicity Data

Compound	Test	System	Metabolic Activation	Result	Reference
Silver Sulfadiazine	Ames Test	Salmonella typhimurium	-	Non-mutagenic	[3]
Various Sulfonamides	Ames Test	Salmonella typhimurium	With and without S9	Some showed genotoxic effect	[4]

Table 3: Other Toxicological Endpoints for Sulfadiazine

Endpoint	Effect	Species/System	Reference
Hepatotoxicity	Idiosyncratic liver injury with features of drug-allergy or hypersensitivity.	Human	[5]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child.	-	[6]
Hypersensitivity	Can cause fever, rash, and in severe cases, Stevens-Johnson syndrome.	Human	[5]
Hematological Effects	Can cause acute hemolytic anemia and agranulocytosis.	Human	[7]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **N-Acetyl sulfadiazine-d4** are not available. However, a standard protocol for a relevant genotoxicity assay, the Ames test, is provided below as a representative example.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8]

Objective: To determine if a substance can cause mutations in the DNA of several strains of *Salmonella typhimurium*.

Methodology:

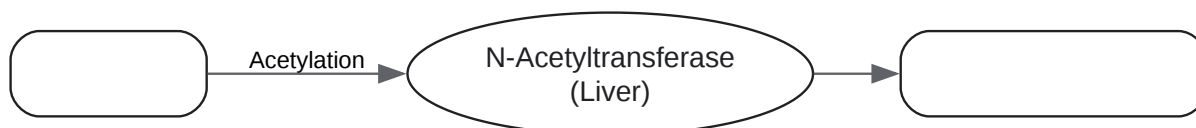
- Strain Selection: Use of histidine-dependent (his⁻) strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537, and TA102).

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in a minimal medium.
- **Plating:** The treated bacteria are plated on a histidine-deficient agar medium.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Sulfadiazine

Sulfadiazine is primarily metabolized in the liver via acetylation to form N-Acetyl sulfadiazine. This process is a key determinant of its pharmacokinetic profile.

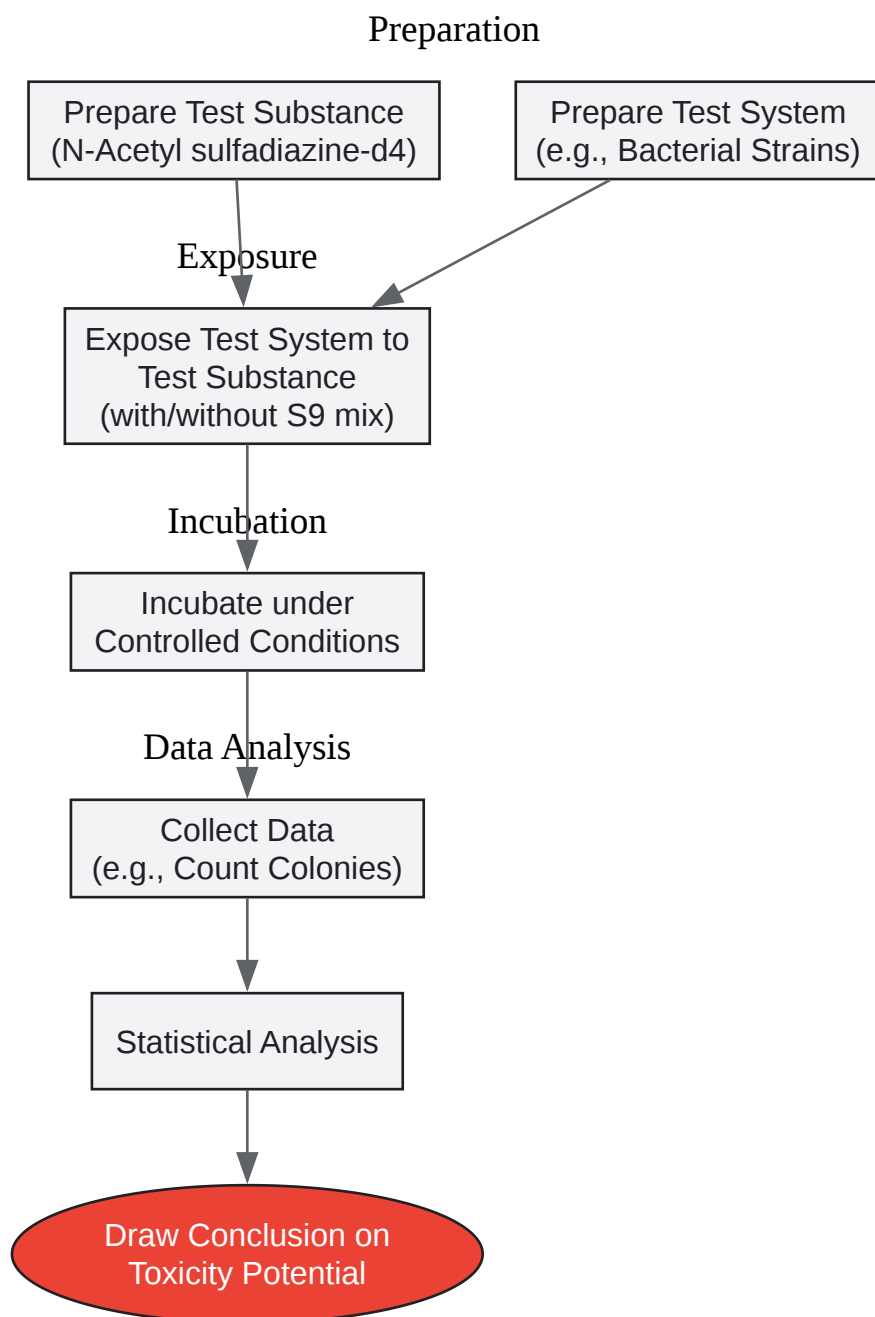


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Caption: Metabolic pathway of Sulfadiazine to N-Acetyl sulfadiazine.

General Workflow for an In Vitro Toxicity Assay

The following diagram illustrates a generic workflow for conducting an in vitro toxicology study, such as an Ames test.



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